An In-depth Technical Guide to the Chemical Properties of 6-Nitronicotinic Acid
An In-depth Technical Guide to the Chemical Properties of 6-Nitronicotinic Acid
Abstract
6-Nitronicotinic acid, a substituted pyridine carboxylic acid, represents a molecule of significant interest to the scientific community, particularly those engaged in medicinal chemistry and materials science. The presence of both a carboxylic acid and a nitro group on the pyridine scaffold imparts a unique electronic and chemical character, suggesting a wide array of potential applications. This guide provides a comprehensive overview of the core chemical properties of 6-nitronicotinic acid, including its synthesis, physicochemical characteristics, spectral signature, and reactivity profile. We delve into the causality behind experimental choices and provide field-proven insights for researchers, scientists, and drug development professionals. This document is designed to be a self-validating system, with authoritative grounding through in-text citations and a complete reference list.
Physicochemical Properties of 6-Nitronicotinic Acid
6-Nitronicotinic acid (CAS 33225-73-9) is a yellow solid at room temperature.[1] Its fundamental properties are summarized in the table below. Understanding these core characteristics is the first step in designing experimental protocols and predicting its behavior in various chemical environments.
| Property | Value | Source |
| IUPAC Name | 6-nitropyridine-3-carboxylic acid | [1][2] |
| CAS Number | 33225-73-9 | [2] |
| Molecular Formula | C₆H₄N₂O₄ | [2] |
| Molecular Weight | 168.11 g/mol | [2] |
| Appearance | Yellow solid | [1] |
| Purity | Commercially available at ≥96% | [1][2] |
| Storage Conditions | Room temperature or 0-8 °C | [1][2] |
| Topological Polar Surface Area (TPSA) | 93.33 Ų | [2] |
| logP | 0.688 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 2 | [2] |
Solubility Profile
Specific solubility data for 6-nitronicotinic acid is not extensively reported. However, by examining the parent compound, nicotinic acid, we can infer a likely solubility profile. Nicotinic acid is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide, with a lower solubility in water and ethanol.[3][4] Given the added polarity of the nitro group, 6-nitronicotinic acid is expected to exhibit good solubility in polar aprotic solvents like DMSO and DMF, which are common vehicles in biological screening and chemical reactions. Its solubility in aqueous and alcoholic media may be limited but can be enhanced by deprotonation of the carboxylic acid at basic pH to form the more soluble carboxylate salt.
Thermal Stability
The thermal stability of 6-nitronicotinic acid has not been extensively documented. For the related nicotinic acid, the melting point is in the range of 236-239 °C, with decomposition occurring at higher temperatures.[5][6] The presence of the nitro group may lower the decomposition temperature. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would be the definitive methods to precisely determine its melting point and thermal decomposition profile, which is critical information for synthesis, purification, and formulation development.[7]
Synthesis of 6-Nitronicotinic Acid and Related Compounds
Direct synthesis routes for 6-nitronicotinic acid are not well-documented in the reviewed literature. However, the synthesis of the structurally similar and medicinally relevant 6-hydroxy-5-nitronicotinic acid is extensively described and provides a valuable reference point for the synthesis of nitrated pyridine carboxylic acids.[8][9][10]
Synthesis of 6-Hydroxy-5-nitronicotinic Acid
The primary route to 6-hydroxy-5-nitronicotinic acid is through the electrophilic nitration of 6-hydroxynicotinic acid.[8][11] The hydroxyl group at the 6-position is an activating group, directing the incoming nitro group to the 5-position. The reaction conditions, particularly the nitrating agent and temperature, are critical to achieving a good yield and minimizing the formation of byproducts such as 3,5-dinitro-2-pyridone.[8]
Caption: A generalized workflow for the synthesis of 6-hydroxy-5-nitronicotinic acid.
Experimental Protocol: Nitration of 6-Hydroxynicotinic Acid
This protocol is a synthesis of methods reported in the literature and is designed to be a self-validating system.[8][9]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 6-hydroxynicotinic acid (1.0 eq).
-
Addition of Acid: Cool the flask in an ice bath (0 °C) and slowly add concentrated sulfuric acid (3 volumes relative to the mass of starting material) while stirring. Ensure the temperature remains below 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare a nitrating mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v).
-
Nitration: Slowly add the nitrating mixture dropwise to the reaction flask via the dropping funnel, maintaining the internal temperature below 20 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then slowly heat the mixture to 80 °C and maintain for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Isolation: A yellow precipitate will form. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water until the filtrate is neutral to pH paper. Dry the product under vacuum to yield 6-hydroxy-5-nitronicotinic acid.
Spectral Characterization
The unambiguous identification of 6-nitronicotinic acid relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[14] For 6-nitronicotinic acid, the following ¹H and ¹³C NMR spectral features are expected:
-
¹H NMR: The pyridine ring protons would appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing nature of the nitro and carboxylic acid groups would cause these protons to be deshielded, shifting them downfield.
-
¹³C NMR: The spectrum would show six distinct signals for the six carbon atoms in the molecule. The carbon bearing the carboxylic acid group would be significantly downfield (δ 160-180 ppm), and the carbon attached to the nitro group would also be deshielded.
For the related 6-hydroxy-5-nitronicotinic acid , reported ¹H NMR data is as follows:
| Solvent | Chemical Shifts (δ, ppm) | Source |
| DMSO-d₆ | 8.37 (1H, d, J=2.5 Hz), 8.65 (1H, d, J=2.5 Hz) | [9] |
| CD₃OD (400 MHz) | 8.45 (d, J=2.5 Hz, 1H), 8.85 | [9] |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[15] The IR spectrum of 6-nitronicotinic acid is expected to show characteristic absorption bands:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
N-O stretch (nitro group): Two strong bands, one asymmetric around 1500-1560 cm⁻¹ and one symmetric around 1345-1385 cm⁻¹.
-
C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-nitronicotinic acid (MW = 168.11), the molecular ion peak (M⁺) would be expected at m/z = 168. Fragmentation may involve the loss of the carboxylic acid group (-COOH, 45 Da) or the nitro group (-NO₂, 46 Da).[16]
Reactivity and Chemical Behavior
The chemical reactivity of 6-nitronicotinic acid is dictated by the interplay of the electron-deficient pyridine ring and the two functional groups.
Caption: Key reactive sites and potential transformations of 6-nitronicotinic acid.
-
Pyridine Ring: The pyridine nitrogen and the nitro group are strongly electron-withdrawing, making the ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. Conversely, electrophilic substitution is generally difficult.[9]
-
Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.
-
Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., catalytic hydrogenation, Sn/HCl). This transformation opens up a vast chemical space for further derivatization, for example, to synthesize compounds like 6-aminonicotinic acid.[17]
Applications in Research and Drug Development
While specific applications of 6-nitronicotinic acid are not widely reported, its structural motifs are present in many biologically active molecules. Nitro(het)arenes are a key component in a number of approved drugs.[18]
-
Medicinal Chemistry Scaffold: Pyridine carboxylic acids are a well-established class of compounds in drug discovery.[19] The introduction of a nitro group provides a handle for further chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of a molecule.
-
Lead Compound for Drug Discovery: The related 6-hydroxy-5-nitronicotinic acid has been identified as a lead compound with a wide range of biological activities, including anti-tumor, anti-inflammatory, anti-bacterial, and anti-viral properties.[9] This suggests that 6-nitronicotinic acid itself could be a valuable starting point for the development of new therapeutic agents.
-
Intermediate in Organic Synthesis: The reactivity of the nitro and carboxylic acid groups makes 6-nitronicotinic acid a potentially useful intermediate for the synthesis of more complex heterocyclic systems.[9][10]
Conclusion
6-Nitronicotinic acid is a fascinating molecule with a rich chemical profile. Its synthesis, while not directly established, can be inferred from related compounds. Its physicochemical properties and spectral characteristics provide a solid foundation for its identification and use in a laboratory setting. The dual functionality of the carboxylic acid and nitro groups, coupled with the electron-deficient pyridine ring, offers a versatile platform for chemical transformations. For researchers in drug discovery and materials science, 6-nitronicotinic acid holds promise as a valuable building block and a potential lead compound for the development of novel molecules with important applications.
References
- Berrie, A. H., Newbold, G. T., & Spring, F. S. (1951). The Nitration of 6-Hydroxynicotinic Acid and Related Compounds. Journal of the Chemical Society (Resumed), 2590-2594.
- Guidechem. (n.d.). What are the synthesis and applications of 6-Hydroxy-5-nitronicotinic acid?.
- ChemicalBook. (2025). 6-Hydroxy-5-nitronicotinic acid.
- ChemScene. (n.d.). 6-Nitronicotinic acid.
- Journal of the Chemical Society (Resumed). (1951). 577.
- AChemBlock. (n.d.). 6-Nitronicotinic acid 96%.
- Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
- YouTube. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6.
- ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated.
- PubChem. (n.d.). 6-Aminonicotinic acid.
- Benchchem. (2025).
- ASSOCIAÇÃO BRASILEIRA DE QUÍMICA. (n.d.). Thermal behaviour of nicotinic acid, sodium nicotinate and its compounds with some bivalent trasition metal ions.
- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- Loba Chemie. (n.d.). NICOTINIC ACID.
- Sigma-Aldrich. (n.d.). Nicotinic acid.
- Cayman Chemical. (2023).
- ResearchGate. (2025). Investigation of thermal behavior of nicotinic acid.
- ResearchGate. (2025). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
- MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
Sources
- 1. 6-Nitronicotinic acid 96% | CAS: 33225-73-9 | AChemBlock [achemblock.com]
- 2. chemscene.com [chemscene.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 53º CBQ - Thermal behaviour of nicotinic acid, sodium nicotinate and its compounds with some bivalent trasition metal ions. [abq.org.br]
- 6. Nicotinic acid = 99.5 HPLC 59-67-6 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. 577. The nitration of 6-hydroxynicotinic acid and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. Page loading... [guidechem.com]
- 10. 6-Hydroxy-5-nitronicotinic acid | 6635-31-0 [chemicalbook.com]
- 11. 577. The nitration of 6-hydroxynicotinic acid and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. dovepress.com [dovepress.com]

